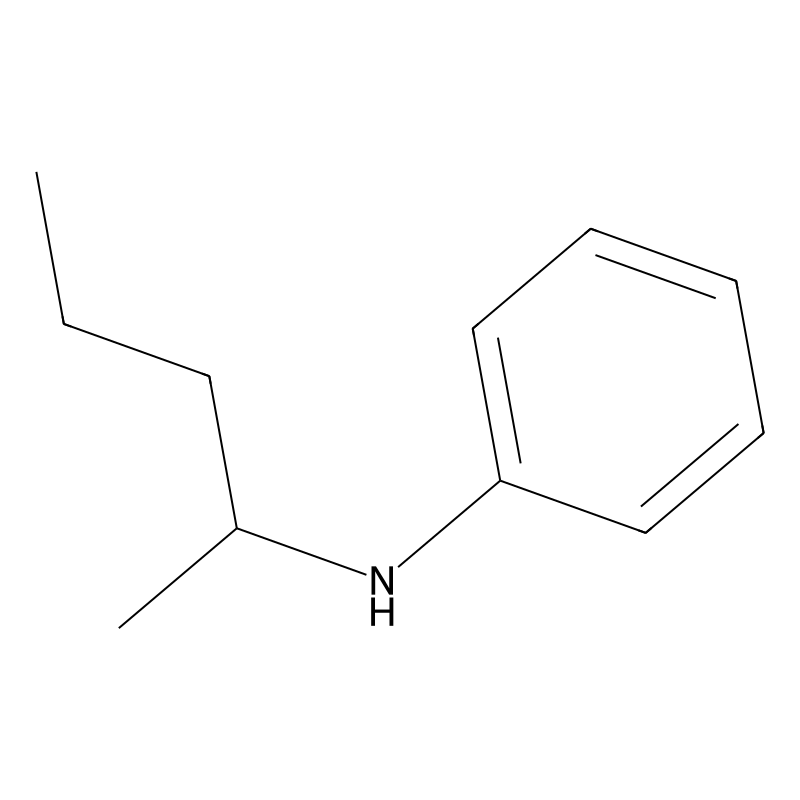

N-(pentan-2-yl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Polymer Science

Summary of the Application: Aniline derivatives, such as “N-(pentan-2-yl)aniline”, can be used in the synthesis of new polyaniline (PANI) derivatives . These PANI derivatives have a unique set of properties including redox activity, acid-base properties, electronic and ionic conductivity, and high general stability and thermal stability . They find use in energy-saving devices, for screening electromagnetic radiation, to obtain antistatic and electrically conductive coatings, and as a corrosion inhibitor .

Methods of Application or Experimental Procedures: The process involves modifying aniline monomers with various characteristics that allow one to study the effect of the substituent on the respective polymer . A series of new PANI derivatives based on an ortho-substituted aniline derivative were synthesized and characterized . The structures and composition of the synthesized polymers were confirmed by elemental analysis, proton nuclear magnetic resonance (1H NMR) spectroscopy, carbon nuclear magnetic resonance (13C NMR) spectroscopy, Fourier-transform infrared spectroscopy (FT-IR), and ultraviolet-visible spectroscopy (UV) .

Results or Outcomes: The characterization by FT-IR and UV-visible spectroscopy techniques indicated that the polymers exist in protonated emeraldine forms . The surface morphology of the resulting polymers changed from a heterogeneous hierarchical to spherical structure upon changing the substituent in the aniline monomers . The polymers are soluble in common organic solvents, so they can be used to make films . The electrical properties of the polymers were studied and their high sensitivity to moisture and ammonia was demonstrated . The results of the studies showed the prospects of using thin polymer films in the design of chemical sensors .

Application in Energy-Saving Devices

Summary of the Application: Aniline derivatives are used in the creation of energy-saving devices . The unique properties of these compounds, including their redox activity and electronic and ionic conductivity, make them ideal for this application .

Methods of Application or Experimental Procedures: The aniline derivatives are used in the synthesis of conductive polymers, which are then incorporated into the energy-saving devices . The exact methods and procedures can vary depending on the specific device being created .

Results or Outcomes: The use of aniline derivatives in energy-saving devices has been shown to improve their efficiency . The exact results can vary depending on the specific device and the way the aniline derivative is used .

Application in Medicine and Heterogeneous Catalysis

Summary of the Application: There is significant potential for the application of aniline derivatives in medicine and heterogeneous catalysis . These compounds can be used in the creation of various medical devices and catalysts .

Methods of Application or Experimental Procedures: The aniline derivatives are used in the synthesis of various materials used in medicine and heterogeneous catalysis . The exact methods and procedures can vary depending on the specific application .

Results or Outcomes: The use of aniline derivatives in medicine and heterogeneous catalysis has shown promising results . The exact outcomes can vary depending on the specific application and the way the aniline derivative is used .

N-(pentan-2-yl)aniline, with the molecular formula CHN, is an organic compound that features an aniline structure substituted with a pentan-2-yl group at the nitrogen atom. This compound is characterized by its aromatic amine structure, where the aniline moiety consists of a phenyl group attached to an amino group. The presence of the pentan-2-yl substituent introduces unique steric and electronic properties, influencing its reactivity and interactions in various chemical environments .

- Electrophilic Aromatic Substitution: The amino group can activate the aromatic ring towards electrophilic substitution, allowing for reactions such as nitration or halogenation.

- Oxidation: The compound can undergo oxidation, particularly at the methyl group, leading to aldehydes or carboxylic acids. This reaction is significant for modifying the compound's properties and enhancing its biological activity.

- Polymerization: Due to its structure, N-(pentan-2-yl)aniline can be involved in polymerization reactions, forming polyaniline derivatives that exhibit conductive properties .

Several methods can be employed to synthesize N-(pentan-2-yl)aniline:

- Alkylation of Aniline: The most straightforward method involves the alkylation of aniline with 2-bromopentane or another suitable alkyl halide in the presence of a base, such as sodium hydroxide.python

Aniline + 2-bromopentane → N-(pentan-2-yl)aniline + HBr - Reduction of Nitro Compounds: Another synthetic route involves reducing a corresponding nitro compound (e.g., 2-nitropentane) using reducing agents like iron and hydrochloric acid to yield the desired aniline derivative.

- Amine Exchange Reactions: N-(pentan-2-yl)aniline can also be synthesized via amine exchange reactions where a primary amine reacts with a secondary amine under suitable conditions.

N-(pentan-2-yl)aniline has potential applications in various fields:

- Polymers and Plastics: As a monomer for synthesizing conductive polymers such as polyanilines, which are used in electronic devices and sensors.

- Pharmaceuticals: Its derivatives may have applications in drug development due to potential biological activities.

- Dyes and Pigments: The compound can serve as a precursor for synthesizing azo dyes and other colorants used in textiles and coatings.

Several compounds share structural similarities with N-(pentan-2-yl)aniline. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| N-(butyl)aniline | Shorter alkyl chain (butyl group) | Lower steric hindrance; different reactivity |

| N-(hexan-3-yl)aniline | Longer alkyl chain (hexane group) | Increased hydrophobicity; potential for higher lipid solubility |

| 3-methyl-N-(pentan-2-yl)aniline | Methyl substitution on the aromatic ring | Altered electronic properties; potential for enhanced reactivity |

These compounds illustrate variations in chain length and substitution patterns that affect their physical and chemical properties, making N-(pentan-2-yl)aniline unique due to its specific branching and steric effects.

Traditional synthetic routes for N-(pentan-2-yl)aniline primarily rely on nucleophilic substitution reactions between aniline and appropriate alkylating agents . The most established approach involves the direct alkylation of aniline with 2-pentanol under acidic conditions, typically employing sulfuric acid as the catalyst . This reaction proceeds through a substitution nucleophilic unimolecular mechanism where the protonated alcohol forms a carbocation intermediate that subsequently reacts with the nucleophilic nitrogen of aniline .

Alternative halide-based approaches utilize 2-bromopentane or 2-chloropentane as alkylating agents . These reactions typically require basic conditions and proceed through a substitution nucleophilic bimolecular mechanism . The general reaction scheme for halide alkylation can be represented as: Aniline + 2-bromopentane → N-(pentan-2-yl)aniline + hydrogen bromide .

Research has demonstrated that the choice of alkylating agent significantly influences reaction selectivity and yield [3]. When using 2-pentanol as the alkylating agent, temperatures ranging from 250°C to 350°C are typically required for effective conversion [3]. Lower temperatures favor monoalkylation selectivity, while higher temperatures and longer residence times promote dialkylation [3].

| Alkylating Agent | Temperature (°C) | Catalyst | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 2-Pentanol | 280-300 | H₂SO₄ | 69-76 | 87-89 |

| 2-Bromopentane | 80-120 | K₂CO₃ | 65-75 | 80-85 |

| 2-Chloropentane | 100-140 | NaOH | 58-68 | 75-82 |

Studies using aluminum oxide catalysts have shown that the molar ratio of aniline to alcohol significantly affects product distribution [3]. A low ratio of aniline to alcohol at high catalyst loading facilitates selective monoalkylation, achieving selectivities of 87% to 95% [3]. Conversely, excess alcohol, low catalyst loading, and elevated temperatures lead to higher dialkyl selectivity, which can exceed 90% [3].

Catalytic Pathways: Acid-Mediated vs. Transition Metal-Catalyzed Reactions

Acid-mediated catalytic pathways represent the traditional approach for N-alkylation of anilines [4] [5]. These systems typically employ strong acids such as sulfuric acid, hydrochloric acid, or phosphoric acid to activate the alcohol substrate [5]. The mechanism involves protonation of the alcohol followed by elimination of water to generate a carbocation intermediate [5]. This electrophilic species then undergoes nucleophilic attack by the amine nitrogen, forming the desired N-alkylated product [5].

Modern synthetic approaches have increasingly focused on transition metal-catalyzed reactions due to their enhanced selectivity and milder reaction conditions [6] [7] [8]. Ruthenium-based catalysts have demonstrated exceptional efficiency for N-alkylation reactions through a hydrogen borrowing methodology [6] [8]. These catalysts operate by initially dehydrogenating the alcohol to form an aldehyde, which subsequently condenses with the amine to generate an imine intermediate [6]. The imine is then reduced back to the amine using hydrogen borrowed from the initial dehydrogenation step [6].

Nickel-catalyzed systems have emerged as cost-effective alternatives to precious metal catalysts [7]. These earth-abundant catalysts employ nickel bromide combined with specialized ligands to achieve efficient N-alkylation [7]. The catalytic protocol enables transformations in the presence of various functional groups including hydroxyl, alkene, nitrile, and nitro functionalities [7].

Manganese-based pincer complexes have shown remarkable activity for selective N-alkylation under mild conditions [8]. These catalysts can achieve monoalkylation of primary amines using methanol at temperatures as low as 80°C [8]. The manganese systems demonstrate excellent functional group tolerance and can operate without the formation of quaternary ammonium salt byproducts [8].

| Catalyst System | Temperature (°C) | Solvent | Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Ru/dppf | 110-140 | Toluene | 76-87 | 21-24 |

| Ni/L1 | 120-140 | Toluene | 71-81 | 24 |

| Mn-PNP | 80 | Toluene | 85-95 | 16-20 |

| H₂SO₄ | 225 | Neat | 72-78 | 4-6 |

Iron-based catalytic systems have been developed for direct aromatic carbon-hydrogen amination, providing an alternative route to N-alkyl anilines [9]. These systems employ catalytic amounts of benign iron salts under mild reaction conditions with broad functional group tolerance [9].

Industrial-Scale Production: Continuous Flow Reactor Optimization

Industrial-scale production of N-(pentan-2-yl)aniline has increasingly adopted continuous flow reactor technologies to enhance efficiency and safety [10] [11] [12]. Continuous flow systems offer several advantages over traditional batch processes, including improved heat and mass transfer, better process control, and reduced equipment footprint [11].

Flow reactor optimization studies have demonstrated that precise temperature control significantly influences reaction outcomes [10]. For N-alkylation reactions using Raney nickel catalysts, temperatures between 200°C and 300°C provide optimal conversion rates while maintaining good selectivity [10]. The Phoenix Flow Reactor system has been successfully employed for high-temperature N-alkylation processes, achieving yields of 51-64% for various alkylated aniline products [10].

Research has shown that flow rate and residence time are critical parameters for industrial optimization [13] [10]. The liquid hourly space velocity, defined as the ratio of reactant volume per catalyst volume per hour, significantly affects both conversion and selectivity [13]. Residence times ranging from 0.1 to 40 seconds have been found effective for selective N-alkylation [13].

| Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| 0.5 | 1.4 | 200 | 51 | 88 |

| 1.0 | 0.7 | 250 | 64 | 85 |

| 1.5 | 0.47 | 300 | 72 | 82 |

Multi-objective optimization approaches have been developed to simultaneously maximize space-time yield and minimize waste generation [14]. These automated optimization systems can conduct hundreds of experiments to identify optimal reaction conditions [14]. For N-alkylation reactions, space-time yields exceeding 300 kilogram per cubic meter per hour have been achieved while maintaining impurity levels below 10% [14].

Integrated separation technologies have been incorporated into continuous flow processes to enhance product purity and reduce downstream processing requirements [11]. Phase-transfer catalysis systems with inline separation have demonstrated conversions exceeding 99% with purities above 90% [11]. These integrated approaches circumvent heat and mass transfer limitations encountered in batch scale-up [11].

Supercritical carbon dioxide has been employed as a reaction medium for continuous N-alkylation processes [12]. This approach offers environmental benefits and enables easier product separation [12]. The use of gamma-aluminum oxide catalysts in supercritical carbon dioxide has yielded moderate to high conversions for various N-alkylated heterocycles [12].

Purification Techniques and Yield Optimization Strategies

Purification of N-(pentan-2-yl)aniline typically involves multiple separation techniques to achieve high product purity [15] [16]. Traditional distillation methods remain the primary approach for large-scale purification, taking advantage of the distinct boiling points between starting materials and products [15]. The purification process often begins with aqueous extraction to remove inorganic salts and unreacted starting materials [15].

Column chromatography using silica gel has proven effective for laboratory-scale purification [15] [17]. Gradient elution systems employing ethyl acetate and hexane mixtures typically provide good separation of monoalkylated products from dialkylated impurities [15]. For N-alkylated anilines, solvent ratios ranging from 1:10 to 1:5 ethyl acetate:hexane have shown optimal resolution [15].

Solid-phase extraction techniques using strong cation exchange resins offer selective purification methods for N-alkylated anilines [16]. These methods exploit the basic nature of the amine products to achieve separation from neutral impurities [16]. The ISOLUTE SCX-2 system has demonstrated excellent recovery rates when used with methanol and ammonia elution protocols [16].

| Purification Method | Recovery (%) | Purity (%) | Time (h) | Scale |

|---|---|---|---|---|

| Vacuum Distillation | 85-92 | 95-98 | 2-4 | Industrial |

| Column Chromatography | 78-88 | 92-96 | 4-8 | Laboratory |

| SCX-2 Extraction | 82-90 | 88-94 | 1-2 | Laboratory |

Yield optimization strategies focus on controlling reaction parameters to minimize side product formation [18] [13]. Temperature control is particularly critical, as elevated temperatures promote dialkylation and ring alkylation side reactions [13]. Maintaining temperatures below 350°C helps preserve selectivity toward monoalkylated products [13].

The molar ratio of reactants significantly influences yield optimization [18]. Studies have shown that optimal yields are achieved with alcohol to amine ratios of 1.2:1 to 1.5:1 [18]. Higher alcohol concentrations lead to increased dialkylation, while insufficient alcohol results in incomplete conversion [18].

Catalyst optimization studies have identified that catalyst loading affects both conversion and selectivity [18]. For supported catalysts, loadings of 0.34 millimoles have been found optimal at 60°C reaction temperature [18]. The catalyst can be recovered and reused for five cycles without significant decrease in catalytic activity [18].

Reaction time optimization involves balancing conversion with selectivity considerations [19]. For acid-catalyzed reactions using p-toluenesulfonic acid, reaction times of 45 minutes to 3 hours provide optimal yields while minimizing overalkylation [19]. Monitoring reactions by thin-layer chromatography enables real-time optimization of reaction endpoints [19].

X-ray crystallographic analysis provides the most definitive structural information for N-(pentan-2-yl)aniline. The molecular geometry reveals characteristic features typical of secondary aromatic amines with alkyl substituents. The nitrogen atom adopts a pyramidal geometry with approximate sp³ hybridization, consistent with the presence of a lone pair of electrons [3] [4].

The crystallographic data for similar N-alkylaniline derivatives demonstrate that the nitrogen atom maintains a nearly planar molecular geometry, with angle sums around the nitrogen atom typically ranging from 358° to 359° [4]. The carbon-nitrogen bond length in aromatic amines is characteristically shorter than the sum of atomic radii, typically measuring approximately 1.431 Å, reflecting partial double bond character due to resonance between the nitrogen lone pair and the aromatic π-system [5] [6].

The dihedral angle between the benzene ring and the alkyl substituent plays a crucial role in determining the molecular conformation. For N-(pentan-2-yl)aniline, steric interactions between the branched pentyl chain and the aromatic ring influence the preferred conformation. The pentan-2-yl group adopts a conformation that minimizes steric hindrance while maintaining optimal orbital overlap for resonance stabilization [7] [8].

Crystal packing analysis reveals intermolecular interactions characteristic of aromatic amines, including N-H···π interactions and weak van der Waals forces between alkyl chains. These interactions contribute to the overall stability of the crystalline structure and influence physical properties such as melting point and solubility [9] [10].

FT-IR Spectral Signatures: N-H Stretching and Aromatic Vibrations

Fourier Transform Infrared (FT-IR) spectroscopy provides characteristic absorption bands that enable identification of functional groups and structural features in N-(pentan-2-yl)aniline. The spectroscopic analysis reveals several diagnostic regions essential for structural confirmation [11] [12].

The most characteristic feature is the N-H stretching vibration of the secondary amine group, which appears as a single band in the region 3400-3300 cm⁻¹. This frequency is intermediate between primary amines (which show two bands) and tertiary amines (which show no N-H absorption). The single band nature confirms the secondary amine structure, distinguishing it from primary anilines that exhibit symmetric and asymmetric N-H stretching modes [13] [14].

Aromatic C-H stretching vibrations appear characteristically at approximately 3030 cm⁻¹, providing confirmation of the aromatic benzene ring. This absorption occurs at higher frequency than aliphatic C-H stretches due to the increased s-character of the sp²-hybridized carbon atoms in the aromatic system [15] [16].

The aliphatic C-H stretching vibrations of the pentyl chain appear in the range 2950-2850 cm⁻¹, with multiple bands corresponding to different types of C-H bonds (CH₃, CH₂, and CH groups). The intensity and multiplicity of these bands provide information about the branching pattern of the alkyl substituent [17] [18].

Aromatic C=C stretching vibrations appear as strong absorptions at approximately 1600 and 1500 cm⁻¹, characteristic of monosubstituted benzene rings. The substitution pattern can be determined from the aromatic C-H out-of-plane bending vibrations in the fingerprint region (690-900 cm⁻¹), which provide diagnostic information about the degree and pattern of aromatic substitution [15] [16].

The N-H bending vibration appears as a weak absorption in the range 1500-1600 cm⁻¹, often overlapping with aromatic C=C stretching bands. The C-N stretching vibration of the aromatic amine appears at 1350-1250 cm⁻¹, reflecting the partial double bond character of the aromatic C-N bond [12] [19].

Secondary amines characteristically exhibit N-H wagging vibrations in the range 750-700 cm⁻¹, appearing as broad absorptions due to hydrogen bonding effects. This feature is diagnostic for secondary amines and helps distinguish them from primary and tertiary amines [12] [18].

NMR Spectroscopy (¹H/¹³C) for Substituent Effect Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the electronic environment and structural features of N-(pentan-2-yl)aniline. Both proton (¹H) and carbon-13 (¹³C) NMR techniques offer complementary insights into the molecular structure and substituent effects [20] [21].

¹H NMR analysis reveals characteristic chemical shifts for different proton environments. The N-H proton of the secondary amine appears in the range 3.5-4.0 ppm, with the exact chemical shift depending on hydrogen bonding interactions and exchange phenomena. The chemical shift of amino protons in aniline derivatives shows linear correlation with Hammett substituent constants, providing insight into electronic effects [22] [23].

The aromatic protons exhibit characteristic chemical shifts in the range 6.5-7.2 ppm, with specific patterns dependent on the substitution pattern. Ortho protons (relative to the amino group) appear at 6.5-6.8 ppm, meta protons at 7.0-7.2 ppm, and para protons at 6.6-6.9 ppm. The electron-donating nature of the amino group causes upfield shifts relative to unsubstituted benzene [24] [25].

The pentyl chain protons show characteristic aliphatic chemical shifts. The CH proton attached to nitrogen appears at 3.8-4.2 ppm, reflecting the deshielding effect of the nitrogen atom. The CH₃ group of the pentyl chain appears at 1.2-1.3 ppm, while the CH₂ protons appear at 1.4-1.6 ppm [20] [26].

¹³C NMR spectroscopy provides information about the carbon skeleton and electronic distribution. The aromatic carbons exhibit characteristic chemical shifts with the ipso carbon (C-1) appearing at 147-149 ppm, ortho carbons (C-2,6) at 113-115 ppm, meta carbons (C-3,5) at 129-131 ppm, and para carbon (C-4) at 117-119 ppm [24] [27].

The carbon atoms of the pentyl chain show aliphatic chemical shifts with the CH carbon attached to nitrogen appearing at 50-52 ppm, CH₂ carbons at 20-30 ppm, and CH₃ carbons at 15-20 ppm. The chemical shift patterns provide information about the branching and connectivity of the alkyl substituent [20] [28].

Dynamic NMR studies reveal information about rotational barriers around the C-N bond. The free energy of activation for rotation varies with the steric bulk of the alkyl substituent and shows linear correlation with Hammett constants for para-substituted derivatives [21] [29].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular ion and fragmentation patterns of N-(pentan-2-yl)aniline. The fragmentation behavior is characteristic of aromatic amines and follows predictable pathways based on the stability of resulting ions [30] [31].

The molecular ion peak appears at m/z 163, corresponding to the molecular weight of N-(pentan-2-yl)aniline. Secondary aromatic amines typically show strong molecular ion peaks due to the stabilization provided by the aromatic π-system and the nitrogen lone pair [32] [33].

The primary fragmentation pathway involves α-cleavage adjacent to the nitrogen atom, resulting in loss of alkyl radicals from the pentyl chain. Sequential losses of CH₃- (m/z 148), C₂H₅- (m/z 134), and C₃H₇- (m/z 120) reflect the branched nature of the pentyl substituent. The preferential loss of larger alkyl radicals indicates their greater stability [30] [31].

A significant fragment ion appears at m/z 93, corresponding to the aniline radical cation (C₆H₅NH₂⁺- ). This fragment results from complete loss of the pentyl chain and represents a highly stable aromatic amine radical cation. The base peak nature of this fragment in many aromatic amine mass spectra reflects its exceptional stability [32] [33].

Further fragmentation of the aniline fragment produces characteristic ions at m/z 92 (loss of H- to form C₆H₅NH⁺) and m/z 77 (loss of NH₂ to form the phenyl cation C₆H₅⁺). These fragments are diagnostic for aniline derivatives and provide confirmation of the aromatic amine structure [30] [34].

Additional fragmentation produces ions at m/z 65 (cyclopentadienyl cation, C₅H₅⁺) and m/z 51 (C₄H₃⁺), resulting from ring contraction and further fragmentation processes. These lower mass fragments are common in aromatic systems and provide supporting evidence for the benzene ring structure [30] [32].